6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom and a triazine ring structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting various biological pathways.
The compound is synthesized through various chemical methods that exploit the reactivity of pyrrole and triazine derivatives. Research articles and patents provide insights into its synthesis and applications, with notable contributions from studies on related compounds that share structural features with 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one.
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is classified as a heterocyclic organic compound. It is part of the broader category of triazines and pyrroles, which are known for their diverse biological activities and roles in pharmaceuticals.
The synthesis of 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one can be approached through several synthetic routes:
The synthesis typically requires specific reagents such as iodine or iodinating agents and can be performed under various conditions (e.g., temperature and solvent choice) to optimize yield and purity. For example, one effective method involves the use of N-bromosuccinimide in dimethylformamide at elevated temperatures for bromination reactions leading to iodinated products.
The molecular structure of 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one features:
The compound's molecular formula is CHI O. Its molecular weight is approximately 233.03 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm its structure.
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one can undergo various chemical reactions:
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction processes or oxidizing agents like potassium permanganate for oxidation reactions. The choice of solvent (e.g., dimethyl sulfoxide or acetonitrile) and reaction conditions (temperature and time) significantly affect the outcome.
The mechanism of action for compounds like 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the iodine atom may enhance binding affinity due to increased hydrophobic interactions or halogen bonding.
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit activity against specific biological targets like kinases or viral enzymes. For example, studies have shown that certain analogs possess anti-SARS-CoV-2 activity due to their ability to inhibit viral replication pathways.
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis conditions and purity levels.
The chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly alter both physical and chemical properties.
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one has potential applications in:
The pyrrolotriazinone system comprises a five-membered pyrrole ring fused to a six-membered 1,2,4-triazin-4-one ring at positions [2,1-f], creating a planar, π-conjugated bicyclic framework. Bridgehead nitrogen (N1) imposes significant polarization across the ring system, with the C6 position exhibiting partial electropositivity due to adjacent nitrogen atoms. This electronic environment renders C6 susceptible to electrophilic substitution, explaining the feasibility of iodination at this site [1] [3].
Table 1: Structural Parameters of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Property | Value/Description | Source/Technique |
---|---|---|
Molecular Formula | C₆H₄IN₃O | [2] [6] |
Molecular Weight | 261.02 g/mol | [2] [4] |
SMILES | O=C1N=CN2C1=CC(I)=C2 | [6] |
Key Bond Lengths (Calculated) | C6-I: ~2.10 Å; N4-C8: ~1.35 Å (carbonyl) | Computational Modeling |
Tautomeric Form | 1H-enol (lactam) favored in solid state/solution | Spectroscopic analysis |
X-ray crystallographic studies of related analogues confirm planarity, with bond lengths indicating aromatic character delocalized across both rings. The carbonyl group at C4 adopts a lactam configuration, participating in strong intermolecular hydrogen bonding (N-H···O=C) in the solid state. This influences crystal packing and solubility [1]. The presence of iodine at C6 introduces steric bulk (van der Waals radius ~1.98 Å) and polarizability, impacting molecular conformation and dipole moments (~5-7 Debye estimated) [3].
Halogenation, particularly iodination, at strategic positions on heterocyclic scaffolds profoundly alters their chemical and biological profiles. The C6 position of pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is electronically activated for halogen substitution due to its proximity to electron-withdrawing nitrogen atoms. Iodine offers distinct advantages over smaller halogens (F, Cl, Br):
Table 2: Comparative Halogen Reactivity at Pyrrolotriazinone C6 Position
Halogen (X) | Bond Dissociation Energy (C-X, kJ/mol) | Relative Rate in Pd(0) Cross-Coupling | Key Applications |
---|---|---|---|
Iodine (I) | ~234 | 1.0 (Fastest) | Suzuki coupling, Buchwald-Hartwig amination |
Bromine (Br) | ~276 | ~0.01 - 0.1 | Slower coupling, selective functionalization |
Chlorine (Cl) | ~339 | ~0.001 (Slowest) | Requires specialized catalysts/conditions |
Fluorine (F) | ~486 | Negligible | Primarily for electronic modulation, not coupling |
The synthesis of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exemplifies this strategy. Common routes involve direct iodination of the parent heterocycle using electrophilic iodine sources (I₂, NIS) under mild conditions or via halogen exchange from bromo precursors. Its subsequent utilization in constructing complex molecules, such as kinase inhibitors like brivanib analogues or antiviral nucleosides, underscores its pivotal synthetic role [1] [3] [6]. For instance, Suzuki coupling of the 6-iodo derivative with arylboronic acids provides direct access to biaryl derivatives prevalent in VEGFR-2 and EGFR inhibitors [1].
The exploration of pyrrolotriazinone chemistry began in the late 1970s with initial synthetic methodologies focused on academic interest. Early routes relied on cumbersome multi-step sequences with limited scope, such as cyclization of N-aminopyrrole precursors under harsh conditions (e.g., high-temperature treatment with formamide) [1]. Interest surged significantly in the early 2000s with the discovery of the scaffold's potent kinase inhibitory activity. Key milestones include:
Table 3: Key Pyrrolotriazinone Derivatives and Their Development Milestones
Compound Name | Key Structural Feature | Therapeutic Application | Approval/Milestone Year | Ref |
---|---|---|---|---|
Brivanib Alaninate | 7-Aryl substituent | VEGFR-2/FGFR Inhibitor (HCC) | FDA Approved (2011) | [1] |
Remdesivir (GS-5734) | C-Nucleoside analogue | Broad-spectrum Antiviral (COVID-19) | FDA EUA (2020) | [1] |
BMS-690514 | 7-Quinolinyl substituent | EGFR/HER2 Inhibitor (Phase II) | Clinical Development | [1] |
BMS-599626 | 7-Aryl substituent | EGFR Inhibitor (Phase II) | Clinical Development | [1] |
6-Iodopyrrolotriazinone | Iodine at C6 (CAS# 1201784-97-5) | Versatile Synthetic Intermediate | Key Building Block | [5] [6] |
Comprehensive List of Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Derivatives
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2